molecular formula C19H14ClNO2 B2509155 naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime CAS No. 338415-17-1

naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime

Cat. No.: B2509155
CAS No.: 338415-17-1
M. Wt: 323.78
InChI Key: HWOALHDEMATNIH-FXBPSFAMSA-N
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Description

Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime is a synthetic organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse pharmacological properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime typically involves the cyclization of naphthyl derivatives followed by the introduction of the oxime group. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of anhydrous potassium carbonate in anhydrous acetone. The mixture is refluxed for several hours, cooled, and then acidified with concentrated hydrochloric acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and substituted naphthofuran compounds.

Scientific Research Applications

Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the development of organic semiconductors and optoelectronic devices

Mechanism of Action

The mechanism of action of naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]benzo[e][1]benzofuran-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c20-15-8-5-13(6-9-15)11-23-21-17-12-22-18-10-7-14-3-1-2-4-16(14)19(17)18/h1-10H,11-12H2/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOALHDEMATNIH-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOCC2=CC=C(C=C2)Cl)C3=C(O1)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N/OCC2=CC=C(C=C2)Cl)/C3=C(O1)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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